molecular formula C6H13N B3283140 1-Cyclopropylpropan-2-amine CAS No. 762183-54-0

1-Cyclopropylpropan-2-amine

Cat. No. B3283140
CAS RN: 762183-54-0
M. Wt: 99.17 g/mol
InChI Key: WFJUBRAHXQCZAM-UHFFFAOYSA-N
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Description

1-Cyclopropylpropan-2-amine is a chemical compound with the molecular formula C6H14ClN . It is also known by the synonym 2-Cyclopropyl-1-methyl-ethylamine hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 1-Cyclopropylpropan-2-amine is 1S/C6H13N.ClH/c1-5(7)4-6-2-3-6;/h5-6H,2-4,7H2,1H3;1H . This indicates that the compound has a cyclopropyl group attached to a propan-2-amine.


Physical And Chemical Properties Analysis

1-Cyclopropylpropan-2-amine is a solid at room temperature . It has a molecular weight of 135.64 . .

Scientific Research Applications

Medicinal Chemistry

1-Cyclopropylpropan-2-amine exhibits potential as a building block in drug discovery. Researchers explore its structural modifications to design novel pharmaceutical agents. The strained cyclopropane ring can impart specific properties, affecting drug binding, metabolism, and bioavailability .

Organic Synthesis

Cyclopropanes, including 1-Cyclopropylpropan-2-amine, serve as valuable synthetic intermediates. Their strained three-membered ring allows for unique transformations. Researchers use them to create complex molecules, such as natural products and functional materials .

Materials Science

The incorporation of cyclopropane-containing moieties into polymers and materials enhances their properties. Researchers investigate the use of 1-Cyclopropylpropan-2-amine derivatives to modify material strength, rigidity, and reactivity .

Natural Product Synthesis

1-Cyclopropylpropan-2-amine appears in various natural products. Scientists study its role in biosynthetic pathways and explore its total synthesis. Understanding its contribution to natural product structures aids in drug development and chemical biology .

Chemical Biology

Researchers investigate the biological effects of 1-Cyclopropylpropan-2-amine derivatives. These compounds may interact with specific enzymes, receptors, or cellular processes. Their unique reactivity provides opportunities for targeted interventions .

Catalysis

Cyclopropanes participate in diverse catalytic reactions. Researchers explore the use of 1-Cyclopropylpropan-2-amine-based catalysts in asymmetric synthesis, ring-opening reactions, and cycloadditions. These applications contribute to green chemistry and efficient processes .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for 1-Cyclopropylpropan-2-amine are not mentioned in the search results, it’s worth noting that amine functionalized materials, which include cyclopropylamines, are being widely researched for various applications, including CO2 capture . This suggests that 1-Cyclopropylpropan-2-amine and similar compounds could have potential future applications in this area.

properties

IUPAC Name

1-cyclopropylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5(7)4-6-2-3-6/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJUBRAHXQCZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropylpropan-2-amine

CAS RN

762183-54-0
Record name 1-cyclopropylpropan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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